5-((4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile
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Overview
Description
The compound “5-((4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile” is a complex organic molecule. It contains several functional groups and structural motifs that are common in pharmaceuticals and other biologically active compounds. These include a methoxyphenyl group, a piperazine ring, a piperidine ring, a thiophene ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and piperidine rings would add three-dimensionality to the molecule, and the electron-donating methoxy group and electron-withdrawing nitrile group could potentially create interesting electronic effects .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the piperazine ring could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nitrile and methoxy groups could potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures incorporating elements like methoxyphenyl, piperazin-1-yl, piperidin-1-yl, and thiophene-2-carbonitrile moieties have been synthesized and evaluated for various biological activities. For instance, novel derivatives including 1,2,4-triazole and piperazine have been synthesized and screened for antimicrobial activities. Some of these compounds demonstrated good or moderate activity against test microorganisms, indicating the potential of similar structures in antimicrobial research (Bektaş et al., 2007).
Herbicidal Applications
Derivatives incorporating methoxyphenyl and piperazine groups have also been synthesized for potential applications in agriculture. For example, a series of pyrido[4,3-d][1,3]oxazine-8-carbonitrile derivatives demonstrated significant herbicidal activity against both monocotyledonous and dicotyledonous plants. This highlights the compound's potential in the development of new herbicides (Sun et al., 2019).
Neuroreceptor Binding and Antagonism
Research into compounds with piperazine and methoxyphenyl structures has also extended into neuroreceptor binding and antagonism, focusing on their potential as ligands for serotonin receptors. Such studies are crucial for developing new therapeutics for neurological and psychiatric disorders. New (2-methoxyphenyl)piperazine derivatives, for instance, have been evaluated for their affinity to 5-HT1A receptors, offering insights into the design of compounds with potential applications in treating neurological conditions (Orjales et al., 1995).
Anticancer Research
Compounds featuring the methoxyphenyl group have been investigated for their anticancer properties. Molecular stabilities, conformational analyses, and molecular docking studies have shed light on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, showing how modifications at the molecular level can influence anti-cancer activity (Karayel, 2021).
Future Directions
Properties
IUPAC Name |
5-[[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-27-20-4-2-3-19(15-20)26-13-11-25(12-14-26)18-7-9-24(10-8-18)17-22-6-5-21(16-23)28-22/h2-6,15,18H,7-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHGKVVKZGFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=C(S4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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